tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane
Overview
Description
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane is an organotin compound with the molecular formula C22H39NO2Sn and a molecular weight of 468.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tetrahydropyran-4-yloxy group and a tributylstannyl group. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane typically involves the reaction of 6-(tetrahydropyran-4-yloxy)pyridine with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The stannane group can be oxidized to form the corresponding stannic compound.
Reduction: The pyridine ring can undergo reduction reactions to form dihydropyridine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannic compounds.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane involves its interaction with various molecular targets. The tributylstannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pyridine ring and tetrahydropyran-4-yloxy group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane: C22H39NO2Sn
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: C22H39OSn
Tributyl[6-(methoxypyrid-2-yl)]stannane: C19H33NOSn
Uniqueness
This compound is unique due to the presence of the tetrahydropyran-4-yloxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO2.3C4H9.Sn/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9;3*1-3-4-2;/h1-3,9H,4-5,7-8H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSDTUCXMRYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670697 | |
Record name | 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007847-70-2 | |
Record name | 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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